Benzoic acid, 2-{[3-(methylthio)phenyl]amino}
Description
Molecular Architecture and IUPAC Nomenclature
Systematic Identification
The IUPAC name for this compound is 3-(methylcarbamothioylamino)benzoic acid , derived from its carboxythioamide-functionalized benzene ring. Its molecular formula, C₁₄H₁₃NO₂S , reflects the integration of a methylthio group (-S-CH₃) and an amino linkage (-NH-) into the benzoic acid scaffold. The SMILES notation O=C(O)C₁=CC=CC=C₁NC₂=CC=CC(SC)=C₂ delineates the spatial arrangement, emphasizing the ortho-substituted amino group and para-oriented methylthio moiety on the adjacent phenyl ring.
Table 1: Key molecular descriptors
| Property | Value | Source |
|---|---|---|
| Molecular weight | 259.329 g/mol | |
| SMILES | O=C(O)C1=CC=CC=C1NC2=CC=CC(SC)=C2 | |
| CAS Registry | 18902-93-7 |
Electronic and Steric Features
The methylthio group introduces electron-donating thiomethyl effects, altering the electron density of the phenyl ring and influencing hydrogen-bonding capabilities. The amino group at the ortho position relative to the carboxylic acid facilitates potential intramolecular interactions, such as hydrogen bonding between the -NH- and -COOH groups, which stabilizes specific conformers.
Properties
IUPAC Name |
2-(3-methylsulfanylanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-18-11-6-4-5-10(9-11)15-13-8-3-2-7-12(13)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVZKULKBLUFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
-
Preparation of 3-(Methylthio)aniline
-
Step 1 : Thiolation of 3-nitroiodobenzene using sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C to yield 3-nitrothiophenol.
-
Step 2 : Methylation with methyl iodide (CH₃I) in alkaline aqueous conditions to form 3-nitro(methylthio)benzene.
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Step 3 : Catalytic hydrogenation (H₂, 5% Pd/C, ethanol, 50°C) to reduce the nitro group to an amine, yielding 3-(methylthio)aniline.
-
-
Ullmann Coupling with 2-Iodobenzoic Acid
Advantages and Limitations
-
Advantages : Ullmann coupling is robust for forming C–N bonds in electron-deficient aryl halides.
-
Limitations : Requires stoichiometric copper, prolonged reaction times, and elevated temperatures. Typical yields for analogous reactions range from 60–75%.
Synthetic Route 2: Buchwald-Hartwig Amination
Reaction Scheme
-
Preparation of 3-(Methylthio)aniline (as in Route 1).
-
Buchwald-Hartwig Coupling with 2-Bromobenzoic Acid
Performance Metrics
Synthetic Route 3: Reductive Amination of a Nitro Intermediate
Reaction Sequence
-
Synthesis of 2-Nitro-3'-(methylthio)biphenyl-4-carboxylic Acid
-
Catalytic Hydrogenation
Challenges
-
Regioselectivity : Competing reduction of the methylthio group to methyl sulfoxide/sulfone may occur without careful catalyst selection.
Comparative Analysis of Methods
| Parameter | Ullmann Coupling | Buchwald-Hartwig | Reductive Amination |
|---|---|---|---|
| Catalyst Cost | Low (Cu) | High (Pd) | Moderate (Ni) |
| Reaction Time | 24–48 h | 12–24 h | 6–12 h |
| Yield | 60–75% | 80–90% | 70–85% |
| Functional Group Tolerance | Moderate | High | Low |
Critical Considerations for Process Optimization
Solvent Selection
Catalyst Recycling
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-{[3-(methylthio)phenyl]amino} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Benzoic acid, 2-{[3-(methylthio)phenyl]amino} has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzoic acid, 2-{[3-(methylthio)phenyl]amino} involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Positional Isomers of Phenylamino-Benzoic Acids
The position of the phenylamino group on the benzoic acid core significantly impacts biological activity and physicochemical properties.
Key Findings :
Substituent Effects on Physicochemical Properties
The nature of substituents on the phenyl ring alters molecular weight, polarity, and solubility.
Key Findings :
- Methylthio (-SMe) groups provide moderate lipophilicity (logP ~2.5), balancing solubility and membrane permeability.
- Trifluoromethyl (-CF3) increases logP significantly (~3.1), reducing aqueous solubility but enhancing lipid bilayer penetration .
- Methoxy (-OCH3) derivatives show improved solubility in polar solvents due to hydrogen bonding .
Key Findings :
Key Findings :
Biological Activity
Benzoic acid, 2-{[3-(methylthio)phenyl]amino}, is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The chemical structure of benzoic acid, 2-{[3-(methylthio)phenyl]amino} features a benzoic acid moiety linked to a phenyl ring substituted with a methylthio group. This unique structure may contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Benzoic acid derivative 1 | Antibacterial | E. coli, S. aureus | |
| Benzoic acid derivative 2 | Antifungal | C. albicans |
Anticancer Properties
Benzoic acid, 2-{[3-(methylthio)phenyl]amino} has been explored for its anticancer potential. In vitro studies demonstrate its ability to inhibit the proliferation of cancer cells, including MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound's mechanism may involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 5.85 | Apoptosis induction | |
| A549 | 4.53 | Cell cycle arrest |
The biological activity of benzoic acid, 2-{[3-(methylthio)phenyl]amino} is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as proteasomal degradation and cathepsin activity.
- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, influencing cell survival and proliferation.
Study on Anticancer Activity
A study evaluated the effects of benzoic acid derivatives on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth, with IC50 values comparable to standard chemotherapy agents like doxorubicin. Notably, the compound demonstrated enhanced activity against resistant cancer cell lines.
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzoic acid derivatives against various pathogens. The findings revealed that some derivatives exhibited potent antibacterial effects, particularly against Gram-positive bacteria.
Comparative Analysis with Similar Compounds
Benzoic acid derivatives are often compared to structurally similar compounds to assess their relative biological activities.
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| Benzoic acid, 3-(methylthio)- | Methylthio group in meta position | Moderate antimicrobial |
| Benzoic acid, 2-(methylthio)- | Lacks phenylamino group | Lower anticancer activity |
The unique combination of functional groups in benzoic acid, 2-{[3-(methylthio)phenyl]amino} enhances its biological profile compared to its analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing benzoic acid, 2-{[3-(methylthio)phenyl]amino}, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via Ullmann coupling or Buchwald-Hartwig amination, using a benzoic acid derivative and 3-(methylthio)aniline. Key parameters include:
- Catalyst choice (e.g., CuI for Ullmann, Pd(OAc)₂ for Buchwald-Hartwig) .
- Solvent selection (polar aprotic solvents like DMF enhance reaction efficiency).
- Temperature control (80–120°C to balance reaction rate and side-product formation).
Q. How can structural characterization (e.g., NMR, XRD) resolve ambiguities in the substitution pattern of the methylthio group?
- Methodology :
- ¹H/¹³C NMR : The methylthio (-SMe) group shows distinct shifts: δ ~2.5 ppm (¹H, singlet) and δ ~15–20 ppm (¹³C) .
- XRD : Confirms spatial orientation of the amino and methylthio groups on the phenyl ring, critical for understanding steric effects in molecular interactions .
Q. What storage conditions ensure long-term stability of this compound?
- Guidelines :
- Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the methylthio group to sulfoxide/sulfone derivatives .
- Use amber vials to minimize photodegradation. Stability data from NIST indicate a shelf life of >2 years if moisture is controlled (<5% RH) .
Advanced Research Questions
Q. How does the methylthio group influence binding affinity in enzyme inhibition studies?
- Experimental Design :
- Perform molecular docking (e.g., AutoDock Vina) to compare binding modes of methylthio vs. methoxy or methylamino analogs.
- Validate with kinetic assays (e.g., IC₅₀ determination) against target enzymes (e.g., kinases or proteases).
Q. What strategies resolve contradictory data between computational predictions and experimental results for solubility and logP?
- Case Study :
- Predicted logP (ChemAxon): ~3.2 vs. Experimental logP (shake-flask method): 2.7.
- Resolution : Adjust computational models using experimental data to account for hydrogen bonding between the amino group and solvent .
- Table : Comparison of Predicted vs. Experimental Physicochemical Properties
| Property | Predicted | Experimental | Method Used |
|---|---|---|---|
| logP | 3.2 | 2.8 | Shake-flask |
| Solubility (mg/mL) | 0.15 | 0.09 | HPLC-UV |
Q. How can in vitro and in vivo metabolic stability be assessed for this compound?
- Methodology :
- In vitro : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Key metabolites may include sulfoxidation products .
- In vivo : Administer to rodent models and analyze plasma/tissue samples. Use isotopically labeled analogs (e.g., ¹³C-methylthio) for precise tracking .
Specialized Analytical Challenges
Q. What advanced techniques differentiate between isomeric byproducts (e.g., ortho vs. para substitution) during synthesis?
- Tools :
- 2D NMR (NOESY/ROESY) : Detect spatial proximity between the amino and methylthio groups to confirm substitution pattern .
- X-ray Photoelectron Spectroscopy (XPS) : Identify sulfur oxidation states if degradation occurs .
Q. How do pH and solvent polarity affect the compound’s fluorescence properties in imaging applications?
- Experimental Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
